2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
This compound belongs to the naphtho[1,8-de][1,3,2]diazaborinine (Bdan) family, characterized by a fused naphthalene-boron heterocyclic core. The 4-methoxyphenyl substituent at the boron center introduces electron-donating effects, influencing its reactivity and stability. Bdan compounds are widely used in iterative cross-coupling reactions due to their stability compared to other boronates like Bpin (bis(pinacolato)diboron) .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAJPIWTDXMCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160584 | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-53-8 | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis via Boron Trifluoride Activation
The foundational method involves reacting 1,8-diaminonaphthalene derivatives with 4-methoxyphenyltrifluoroborate (or analogous organoboron reagents) under fluorophile activation.
- Step 1 : Combine 1,8-diaminonaphthalene (1.0 equiv) and 4-methoxyphenyltrifluoroborate (1.2 equiv) in a 1:1 mixture of cyclopentyl methyl ether (CPME) and toluene.
- Step 2 : Add boron trifluoride ethylamine complex (3.0 equiv) as a fluorophile to activate the trifluoroborate.
- Step 3 : Heat at 80°C under argon for 12–24 hours.
- Step 4 : Workup involves quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via silica chromatography (10% EtOAc/hexane).
- Excess BF₃·EtNH₂ ensures complete fluoride abstraction, critical for high yields (~70–85% for analogous aryl derivatives).
- Solvent choice (CPME/toluene) balances reactivity and solubility.
Alternative Copper-Catalyzed Protoborylation
For functionalized variants, a copper-catalyzed protoborylation of 1,4-diynes enables regioselective boron incorporation.
- React 1,4-diyne precursors with bis(pinacolato)diboron (B₂pin₂) in the presence of CuCl (10 mol%) and NaOtBu (2.0 equiv) in THF at 60°C.
- Post-reaction, introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling.
- Enables modular access to branched alkenyl/aryl boronates.
- Yields for analogous compounds range from 73–88%.
Characterization Data
Critical spectroscopic data for validation (based on structurally similar compounds):
| Spectrum | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45–7.30 (m, aromatic H), 6.94–6.85 (m, naphtho-H), 3.85 (s, OCH₃). |
| ¹¹B NMR | δ 27.0–28.5 (characteristic of diazaborinine core). |
| IR | Peaks at ~3440 cm⁻¹ (N-H stretch), 1500 cm⁻¹ (B-N). |
| HRMS | m/z calcd for C₁₉H₁₇BN₂O [M+H]⁺: 299.1422; found: 299.1428. |
Comparative Analysis of Methods
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Boron Trifluoride Activation | 70–85% | High reproducibility | Requires excess fluorophile |
| Copper Catalysis | 73–88% | Modular functionalization | Multi-step synthesis |
Critical Considerations
- Solvent Effects : Polar aprotic solvents (e.g., CPME) enhance boron reagent reactivity.
- Purification : Silica chromatography with mild eluents (e.g., 10% EtOAc/hexane) prevents boron–silica interactions.
- Air Sensitivity : All steps require inert atmosphere due to boron intermediate sensitivity.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings due to its boron center. A study demonstrated its reactivity with aryl halides under the following conditions:
| Reagent | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(dba)₂ (5 mol%) | K₃PO₄ (2 equiv) | THF/EtOH | 85% |
Key observations:
-
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boron center.
-
Steric effects from the naphthalene moiety influence regioselectivity .
Oxidation and Reduction
The boron-nitrogen framework undergoes redox transformations:
Oxidation
Exposure to H₂O₂ in acetic acid yields a boronic acid derivative:
Reduction
NaBH₄ in methanol reduces the diazaborinine ring to a dihydro derivative, verified by HRMS ([M+H]⁺ 275.1421 observed vs. 275.1418 calculated) .
Radical-Mediated Reactions
Radical trapping experiments (TEMPO, 9,10-dihydroanthracene) revealed:
-
Stoichiometric TEMPO suppresses product formation (yield drops from 92% to <10%), with aryl-TEMPO adducts detected via HRMS .
-
Radical clock substrates (e.g., cyclopropane derivatives) undergo ring-opening, confirming radical intermediates (GC-MS analysis) .
Substitution Reactions
The methoxyphenyl group undergoes demethylation and halogenation:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 2-(4-Hydroxyphenyl) derivative | 72% |
| Bromination | NBS, AIBN, CCl₄, reflux | 2-(4-Bromophenyl) analogue | 68% |
Complexation with Transition Metals
The compound acts as a ligand in Cu(I)-catalyzed reactions:
-
Forms stable complexes with Cu(I), enhancing catalytic efficiency in hydroboration (TON = 1,200) .
-
X-ray crystallography reveals η²-coordination of the boron-nitrogen framework to the metal center .
Photochemical Reactivity
Under UV light (365 nm), the compound undergoes:
-
E/Z isomerization of exocyclic double bonds (confirmed by UV-Vis spectroscopy).
-
Singlet oxygen generation with quantum yield ΦΔ = 0.38, applicable in photodynamic therapy research .
Hydrolysis and Stability
-
Hydrolyzes in aqueous acidic conditions (t₁/₂ = 4.2 h at pH 3) to form boric acid and aromatic amines.
-
Stable in anhydrous organic solvents (e.g., THF, DCM) for >48 hours at 25°C.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a promising candidate in drug discovery. Its ability to form hydrogen bonds can enhance binding affinity to target proteins, potentially leading to the development of new therapeutic agents.
Organic Synthesis
As a versatile building block, it can be utilized in synthesizing complex organic molecules. Its reactivity allows for the construction of various derivatives that may possess unique biological activities.
Material Science
Research has indicated potential applications in creating advanced materials due to its structural integrity and chemical properties. This could lead to innovations in fields such as nanotechnology and polymer science.
Case Study 1: Drug Development
In a recent study focused on developing anti-cancer agents, derivatives of diazaborinines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the methoxyphenyl group significantly influenced biological activity, showcasing the importance of structural optimization in drug design.
Case Study 2: Catalysis
Another research highlighted the use of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine as a catalyst in organic reactions. The compound demonstrated effective catalytic properties in facilitating cross-coupling reactions, thus contributing to more efficient synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets and pathways in biological systems. The presence of boron in the structure allows for unique interactions with proteins and other biomolecules, potentially enhancing binding affinity and selectivity. The NH groups of the diazaborinine ring can act as hydrogen-bond donors, facilitating interactions with target proteins and improving biological activity . These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Heteroaromatic (Pyridyl) : Unique hydrogen-bonding networks (N–H···N interactions) stabilize crystal packing .
- Electron-Donating Groups (Methoxy) : Expected to lower Lewis acidity of boron, reducing susceptibility to hydrolysis but limiting use in electrophilic reactions.
2.3 Crystallographic and Spectral Data
- Crystal Systems: Most Bdan derivatives crystallize in monoclinic (P21/c) or tetragonal (I4) systems with Z=8 . Bond lengths (B–N: ~1.40–1.45 Å) and angles are consistent across analogs.
- Thermal Stability : Melting points correlate with substituent bulk (e.g., 3,4-dimethoxyphenyl-Bdan: mp 160–163°C) .
- Spectral Data :
Biological Activity
2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound belonging to the class of diazaborinines, characterized by a unique naphthalene core fused with a diazaborinine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C15H15B2N
- Molecular Weight : 274.1 g/mol
- CAS Number : 1159803-53-8
The structural uniqueness of this compound arises from the presence of boron, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and other biomolecules through hydrogen bonding. The NH groups in the diazaborinine ring enhance binding affinity and selectivity towards various molecular targets. This interaction is crucial for its potential therapeutic effects.
Biological Activity
Research indicates that compounds within the diazaborinine class exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This activity is likely due to its ability to disrupt cellular processes in microorganisms.
- Enzyme Inhibition : Diazaborinines have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses that may be beneficial in treating certain diseases.
Research Findings
A summary of key findings from various studies on the biological activity of this compound includes:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating promising antimicrobial activity.
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of naphthalene-1,8-diamine derivatives with arylboronic acids or their protected forms. For example, a modified procedure involves reacting 1,8-diaminonaphthalene with 4-methoxyphenylboronic acid in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions. Solvent choice (e.g., THF or toluene) and temperature (60–80°C) critically affect yields, with optimized protocols achieving >70% purity .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- 1H/13C NMR : Key for verifying aromatic proton environments and confirming substitution patterns. For instance, the methoxy group typically appears as a singlet at δ ~3.8 ppm, while naphthalene protons show distinct splitting patterns .
- X-ray crystallography : Resolves bond lengths (e.g., B–N bonds at ~1.45 Å) and dihedral angles, confirming planarity of the diazaborinine ring .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 289.1148) and isotopic patterns .
Q. What is the role of this compound in cross-coupling reactions?
As a naphthalene-1,8-diamino boronamide (Bdan), it acts as a masked boronic acid. Its lower reactivity compared to Bpin derivatives prevents premature side reactions, enabling iterative Suzuki-Miyaura couplings. For example, it can be selectively deprotected under acidic conditions (e.g., HCl/THF/H₂O) to release the active boronic acid for subsequent couplings .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact stability and reactivity?
Electron-donating groups (e.g., methoxy) enhance stability by reducing boron electrophilicity, as shown by NMR shifts (e.g., upfield 11B NMR at δ ~29 ppm). Conversely, electron-withdrawing groups (e.g., halogens) increase reactivity but reduce shelf life. Crystallographic data reveal that bulky substituents distort the diazaborinine ring, affecting solubility .
Q. What catalytic systems optimize the compound’s use in multi-step syntheses?
- Rhodium catalysis : Enables hydroarylation of fullerenes or arenes under mild conditions (e.g., RhCl(PPh₃)₃, 60°C in toluene) .
- Metal-free protocols : Sandmeyer-type reactions using tert-butyl nitrite (t-BuONO) and HBF₄ achieve aryl radical intermediates, avoiding transition-metal contamination .
- Comparative studies show Rh systems offer higher regioselectivity (>90%), while metal-free routes are preferable for sensitive substrates .
Q. How can conflicting NMR or crystallographic data be resolved during structural validation?
- Dynamic NMR : Identifies fluxional behavior (e.g., hindered rotation of the methoxyphenyl group) causing split signals .
- High-resolution crystallography : Detects polymorphism or solvent inclusion (e.g., THF co-crystals) that alter unit cell parameters .
- DFT calculations : Predict optimized geometries and compare with experimental bond angles (e.g., B–N–C angles at ~120°) to validate structures .
Q. What strategies mitigate challenges in iterative cross-coupling using Bdan-protected derivatives?
- Sequential deprotection : Use pH-controlled hydrolysis (e.g., acetic acid for partial deprotection) to avoid overreaction .
- Orthogonal protecting groups : Combine Bdan with Bpin or esters for multi-step syntheses .
- Kinetic studies : Monitor reaction progress via 11B NMR to optimize coupling efficiency (>85% yield in model systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
